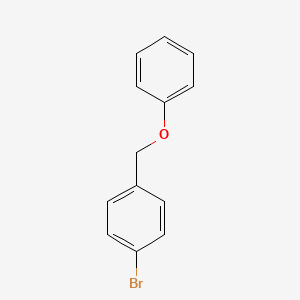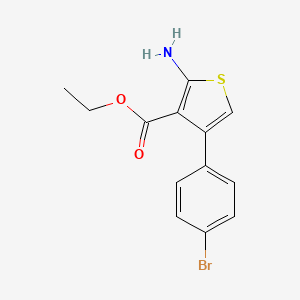
5-Bromo-2-(cyclohexanecarboxamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo-substituted benzoic acid derivatives involves multi-step chemical reactions, starting from readily available materials. For instance, a practical industrial-scale synthesis of a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, utilized dimethyl terephthalate as the starting material. This compound, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, was prepared through a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the complexity and versatility of synthetic approaches to bromo-substituted benzoic acids (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of bromo-substituted benzoic acid compounds reveals interactions that influence their crystalline arrangement and stability. For example, in the case of 2-Amino-5-bromopyridine–benzoic acid, hydrogen bonds between the carboxylic group of benzoic acid molecules and neighboring molecules form a two-dimensional network, stabilizing the crystal structure through weak C—H⋯O hydrogen bonds (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
Bromo-substituted benzoic acids participate in various chemical reactions, highlighting their reactivity and functionalization potential. For instance, the palladium acetate-catalyzed cyclization reaction of allenoic acids in the presence of allenes showcases the ability to form complex structures, such as furan-2(5H)-one derivatives, demonstrating the chemical versatility of bromo-substituted compounds (Gu et al., 2007).
Applications De Recherche Scientifique
Synthesis and Characterization
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, related to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, is a key intermediate for the synthesis of SGLT2 inhibitors used in diabetes therapy. This research demonstrates a scalable industrial process for producing this compound using dimethyl terephthalate as the starting material (Zhang et al., 2022).
Biological Activity
- A study on the synthesis of the 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) coordinate complex revealed its antifungal activity against A. Niger and antibacterial activity against S. Aurores and E. Coli (Jaber, Kyhoiesh, & Jawad, 2021).
Self-Assembly and Nanostructures
- The study of a bifunctional molecule 5-bromo-2-hexadecyloxy-benzoic acid, similar in structure to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, revealed its ability to form two-dimensional self-assembled nanostructures influenced by intermolecular halogen and hydrogen bonds (Wu et al., 2017).
Crystallographic Analysis
- Crystallographic studies of benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, provide insights into their molecular structure, electrostatic potential, and intermolecular interactions, which are crucial for understanding their behavior in various applications (Pramanik et al., 2019).
Antiviral Properties
- Synthesized derivatives of benzoic acid, including 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed antiviral activity against Herpes simplex and vaccinia viruses, highlighting potential therapeutic applications (Selvam et al., 2010).
Solubility Analysis
- Research on the solubility of 3-bromo-2-methyl benzoic acid in various solvents provides valuable data for pharmaceutical formulation and chemical process design, potentially applicable to structurally similar compounds like 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Gu et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-(cyclohexanecarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFDAGXBATNNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352507 |
Source


|
| Record name | 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |
CAS RN |
312279-64-4 |
Source


|
| Record name | 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

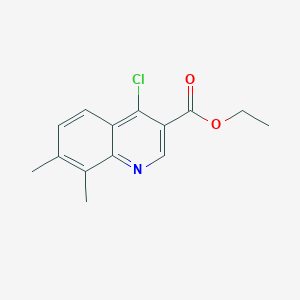
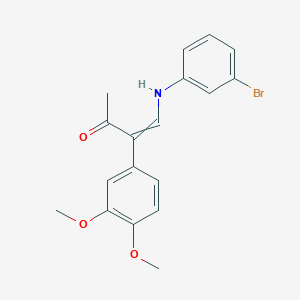
![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)
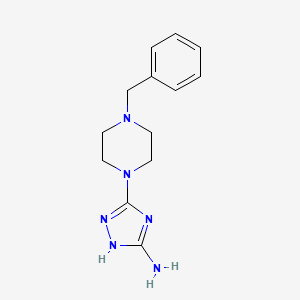
![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)
